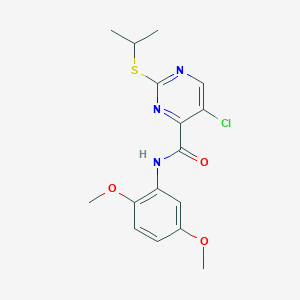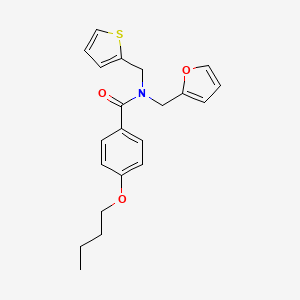
5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, a propan-2-ylsulfanyl group, and a carboxamide group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl derivative reacts with the pyrimidine ring.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、カルボキサミド基で起こり、アミンに変換される可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤によって置き換えられる求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を穏やかな条件で使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
5-クロロ-N-(2,5-ジメトキシフェニル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探求する研究が進められています。
産業: 新素材の開発や医薬品製造の中間体として使用される可能性があります。
科学的研究の応用
5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
5-クロロ-N-(2,5-ジメトキシフェニル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関与する経路: 細胞シグナル伝達、代謝、遺伝子発現に関与するさまざまな生化学経路に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
5-クロロ-N-(2,5-ジメトキシフェニル)-2-(メチルスルファニル)ピリミジン-4-カルボキサミド: 構造は似ていますが、プロパン-2-イルスルファニル基の代わりにメチルスルファニル基を持っています。
5-クロロ-N-(2,5-ジメトキシフェニル)-2-(エチルスルファニル)ピリミジン-4-カルボキサミド: 構造は似ていますが、プロパン-2-イルスルファニル基の代わりにエチルスルファニル基を持っています。
独自性
5-クロロ-N-(2,5-ジメトキシフェニル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせは、類似体と比較して、独自の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
Uniqueness
The uniqueness of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H18ClN3O3S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dimethoxyphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9(2)24-16-18-8-11(17)14(20-16)15(21)19-12-7-10(22-3)5-6-13(12)23-4/h5-9H,1-4H3,(H,19,21) |
InChIキー |
HJRHBBDNNDHQGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11381999.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11382004.png)
![3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382024.png)
![4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11382028.png)
![2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11382030.png)

![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382033.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11382037.png)
![N-({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11382045.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11382055.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11382063.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11382064.png)

